Cas no 11033-34-4 (1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)-)

1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)- structure
11033-34-4 structure
Produktname:1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)-
CAS-Nr.:11033-34-4
MF:C28H30O13
MW:574.530009746552
CID:178173
PubChem ID:66363

1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)-
    • 1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-...
    • 1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-meth
    • 4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
    • Estefimicina [INN-Spanish]
    • Steffimycin
    • Steffimycine [INN-French]
    • Steffimycinum [INN-Latin]
    • Steffisburgensimycin
    • NSC-93419
    • Antibiotic U-20661
    • 4-[(6-Deoxy-2-O-methyl-α-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-naphthacenetrione
    • 4-[(2-O-Methyl-6-deoxy-α-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-naphthacenetrione
    • Steffimycin (USAN
    • Steffimycin(USAN
    • HWMJTJZEJBSVCG-UHFFFAOYSA-N
    • Antibiotic U 20661
    • Streptomyces steffisburgensis var. steffisburgerensis sp.n. antibiotic
    • U 20661
    • 11033-34-4
    • NS00122103
    • Steffimycin (USAN/INN)
    • Steffisburgensimycin*
    • NCI60_042083
    • DTXSID20864303
    • 1,6,11(2H)-Naphthacenetrione, 4-((6-deoxy-2-O-methylhexopyranosyl)oxy)-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-
    • 4-(4,5-dihydroxy-3-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
    • 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 6-deoxy-2-O-methylhexopyranoside #
    • 4-(4,5-Dihydroxy-3-methoxy-6-methyl-tetrahydro-pyran-2-yloxy)-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydro-2H-naphthacene-1,6,11-trione
    • D05924
    • NSC93419
    • 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2-O-methylhexopyranoside
    • CHEMBL29627
    • 1,6,11(2H)-Naphthacenetrione, 4-((6-deoxy-2-O-methyl-.alpha.-L-mannopyranosyl)oxy)-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-
    • 1,11(2H)-Naphthacenetrione, 4-[(6-deoxy-2-O-methyl-.alpha.-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-
    • 1,11(2H)-Naphthacenetrione, 4-[(6-deoxy-2-O-methylhexopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-
    • Inchi: InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3
    • InChI-Schlüssel: HWMJTJZEJBSVCG-UHFFFAOYSA-N
    • Lächelt: COC1C=C(O)C2C(C3C(O)=C4C(C(C(C(=O)C4=CC=3C(=O)C=2C=1)(C)O)OC)OC1OC(C)C(O)C(O)C1OC)=O

Berechnete Eigenschaften

  • Genaue Masse: 574.16900
  • Monoisotopenmasse: 574.169
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Schwere Atomanzahl: 41
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 1040
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 8
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 199A^2
  • Oberflächenladung: 0
  • Tautomerzahl: 24
  • XLogP3: 0.3

Experimentelle Eigenschaften

  • Dichte: 1.58
  • Siedepunkt: 813.7°Cat760mmHg
  • Flammpunkt: 269.3°C
  • Brechungsindex: 1.673
  • PSA: 198.51000
  • LogP: 0.38340

1,6,11(2H)-Naphthacenetrione,4-[(6-deoxy-2-O-methyl-a-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-,(2S,3S,4R)- Verwandte Literatur

Empfohlene Lieferanten
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.